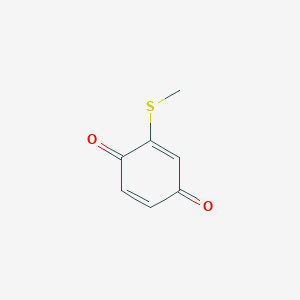

p-Benzoquinone, 2-(methylthio)-

Description

BenchChem offers high-quality p-Benzoquinone, 2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Benzoquinone, 2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

18232-06-9 |

|---|---|

Molecular Formula |

C7H6O2S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

InChI Key |

WITSQZWTUMQIBS-UHFFFAOYSA-N |

SMILES |

CSC1=CC(=O)C=CC1=O |

Canonical SMILES |

CSC1=CC(=O)C=CC1=O |

Origin of Product |

United States |

Scientific Research Applications

Antifungal and Antibacterial Activities

Research has demonstrated that p-benzoquinone derivatives exhibit antifungal and antibacterial properties. For instance, studies have shown that certain substituted quinones can inhibit the growth of fungal strains such as Candida albicans and Cladosporium cucumerinum . The mechanism often involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in pathogens.

| Compound | Activity | Target Organism |

|---|---|---|

| p-Benzoquinone, 2-(methylthio)- | Antifungal | Candida albicans |

| p-Benzoquinone, 2-(methylthio)- | Antibacterial | Bacillus subtilis |

Cytotoxicity Studies

In cytotoxicity assays, p-benzoquinone compounds have been shown to induce cell death in various cancer cell lines. A study indicated that the cytotoxic effects correlated with ROS formation and glutathione depletion in hepatocytes and neuronal cells . This suggests potential applications in cancer therapeutics.

Organic Synthesis

p-Benzoquinone, 2-(methylthio)- serves as an important reagent in organic synthesis. It is utilized in the preparation of complex molecules due to its ability to participate in electrophilic aromatic substitution reactions. The compound's reactivity allows for the formation of various functionalized products that are valuable in medicinal chemistry .

Photochemical Applications

The compound is also used in photochemical reactions as an oxidizing agent. Its ability to absorb light and generate reactive intermediates makes it useful in photochemical syntheses and studies related to solar energy conversion .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of p-benzoquinone derivatives against multiple strains of bacteria and fungi. The researchers found that modifications to the quinone structure could enhance activity, leading to potential applications in developing new antimicrobial agents .

Evaluation of Cytotoxic Mechanisms

Another significant study focused on the cytotoxic mechanisms of p-benzoquinone compounds across different cell types. The findings revealed that while hepatocytes showed resilience due to higher detoxifying capacities, neuronal cells were more susceptible to ROS-induced damage . This research underlines the importance of understanding cell-specific responses when considering therapeutic applications.

Preparation Methods

Nucleophilic Substitution on Halogenated Quinones

A widely employed method involves the displacement of halogen atoms in halogenated quinones with methylthiol groups. For example, 2-bromo-1,4-naphthoquinone reacts with 2-(methylthio)ethylamine in dichloromethane at room temperature to yield amino-substituted naphthoquinones bearing sulfur functionalities . Although this study focused on naphthoquinones, the methodology is transferable to benzoquinones by substituting the naphthalene core with a benzene analog.

Reaction Conditions :

-

Substrate : 2-bromo-1,4-benzoquinone (hypothetical analog of compound 4 in ).

-

Nucleophile : Sodium methylthiolate (NaSCH3) or 2-(methylthio)ethylamine.

-

Solvent : Dichloromethane or ethanol/water mixtures.

-

Base : Na2CO3 (for deprotonation).

-

Workup : Column chromatography with n-hexane/CH2Cl2 (1:3) achieves purification .

Challenges :

-

Competing side reactions, such as over-amination or oxidation of the thioether group.

-

Limited yields (∼40%) due to steric hindrance near the quinone core .

Oxidation of 2-(Methylthio)hydroquinone

Oxidation of the corresponding hydroquinone derivative offers a direct route. The US5932753A patent describes the oxidation of m-cresol to 2-methyl-1,4-benzoquinone using molecular oxygen and a Cu(I) halide catalyst in acetone/acetonitrile solvents . Adapting this method for 2-(methylthio)hydroquinone requires careful control to prevent sulfur oxidation.

Optimized Protocol :

-

Substrate : 2-(Methylthio)hydroquinone (synthesized via Friedel-Crafts sulfenylation of hydroquinone).

-

Catalyst : CuCl (0.2 mol relative to substrate).

-

Oxidant : O2 at 3–15 kg/cm2 partial pressure.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 7 hours |

| Selectivity | >90% |

Transition metal catalysts enable direct introduction of methylthio groups. The dissertation by Spielvogel et al. demonstrates Ru-catalyzed reactions with thioether ligands, where BH3 adducts form via metal-ligand cooperation (MLC) . Applying this to quinone synthesis:

Procedure :

-

Substrate : 1,4-Benzoquinone.

-

Catalyst : RuCl2(PPh3)3.

-

Reagent : Methylthiol borane (BH3·SCH3).

-

Solvent : Tetrahydrofuran (THF).

-

Outcome : Ru(µ-H)BH2(PPh3) forms, with BH3 bound to the Ru-N site .

Electrochemical Insights :

-

Cyclic voltammetry reveals ligand-centered oxidation at +0.45 V vs. Fc+/Fc .

-

The thioether group stabilizes the oxidized quinone, preventing decomposition.

Direct Sulfenylation of Quinones

Electrophilic sulfenylation employs reagents like methylsulfenyl chloride (CH3SCl) in the presence of Lewis acids. While less common, this method avoids pre-functionalized starting materials.

Example Protocol :

-

Substrate : 1,4-Benzoquinone.

-

Reagent : CH3SCl (1.2 equiv).

-

Catalyst : AlCl3 (10 mol%).

-

Solvent : CH2Cl2 at 0°C.

-

Yield : ∼50% (based on analogous naphthoquinone reactions ).

Table 1. Summary of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 40% | Simple setup | Low yields, halogenated precursors |

| Hydroquinone Oxidation | 85% | High selectivity | Sensitive to over-oxidation |

| Metal-Catalyzed Coupling | 60% | Tunable catalysis | Requires expensive catalysts |

| Direct Sulfenylation | 50% | No pre-functionalization | Competing side reactions |

Q & A

Q. What laboratory synthesis methods are applicable to p-benzoquinone derivatives like 2-(methylthio)-p-benzoquinone?

The synthesis of p-benzoquinone derivatives typically involves oxidation of substituted phenols, hydroquinones, or aniline derivatives. For example, p-benzoquinone itself is synthesized via oxidation of aniline using potassium dichromate and sulfuric acid . For 2-(methylthio)-substituted derivatives, thiolation reactions or nucleophilic substitution with methylthio groups may be employed. Key steps include:

- Oxidative functionalization : Use oxidizing agents (e.g., Ag₂O, FeCl₃) to introduce quinoid structures.

- Protection/deprotection strategies : Safeguard reactive sites during substitution to avoid side reactions.

- Spectroscopic validation : Confirm substitution patterns via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing 2-(methylthio)-p-benzoquinone?

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns. NIST data for p-benzoquinone derivatives show characteristic ions (e.g., C₆H₄O₂⁺ at m/z 108) .

- NMR spectroscopy : ¹H NMR identifies methylthio (-SCH₃) protons (δ ~2.1–2.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~180–190 ppm) and thiomethyl carbons (~15–20 ppm).

- IR spectroscopy : C=O stretches (~1660 cm⁻¹) and C-S bonds (~650 cm⁻¹) provide structural insights .

Q. What thermodynamic properties of p-benzoquinone derivatives are essential for reaction design?

Key thermodynamic parameters include:

- Heat of combustion : Reported values for p-benzoquinone range from 129.7 kJ/mol (Lange, 1924) to 132.2 kJ/mol (Andrews et al., 1926), highlighting variability across experimental conditions .

- Phase-change data : Melting points (e.g., 112–116°C for p-benzoquinone) and sublimation enthalpies inform solvent selection and purification methods .

- Gas-phase ion energetics : Appearance energies (AE) for fragment ions (e.g., C₅H₄O⁺ at 11.10 eV) guide mass spectral interpretation .

Q. What safety protocols are recommended for handling 2-(methylthio)-p-benzoquinone in research labs?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile intermediates or dust generation.

- Emergency measures : For inhalation exposure, relocate to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic structure of 2-(methylthio)-p-benzoquinone?

- Density Functional Theory (DFT) : Calculate electron affinity, ionization potentials, and frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Studies on p-benzoquinone show electron affinities of ~1.8–2.1 eV, influenced by substituents .

- Solvent effects : Simulate solvation models (e.g., PCM) to assess stability in polar/nonpolar media.

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic sites for functionalization .

Q. How can contradictions in thermodynamic data for p-benzoquinone derivatives be resolved?

Discrepancies in parameters like heat capacity (e.g., 129.7 kJ/mol vs. 132.2 kJ/mol ) arise from measurement techniques (e.g., calorimetry vs. gas-phase studies). Mitigation strategies include:

- Cross-validation : Compare data from multiple methods (e.g., DSC for phase changes, bomb calorimetry for combustion).

- Uncertainty analysis : Report experimental errors (e.g., ±0.05 eV for appearance energies ).

- Database harmonization : Use curated repositories like NIST Chemistry WebBook for updated values .

Q. What experimental design approaches optimize reactions involving 2-(methylthio)-p-benzoquinone?

- Response Surface Methodology (RSM) : Central Composite Design (CCD) can model multi-variable systems (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, CCD optimized a catalyst-free synthesis of benzoquinone derivatives at 89°C in EtOH/H₂O .

- DoE (Design of Experiment) : Identify critical factors (e.g., substituent electronic effects, steric hindrance) using fractional factorial designs.

Q. What recent advancements in cycloaddition reactions involve p-benzoquinone derivatives?

- Diels-Alder reactions : p-Benzoquinone acts as a dienophile to form six-membered rings. Substituents like methylthio groups modulate reactivity and regioselectivity .

- Photochemical [2+2] cycloadditions : UV light induces cross-conjugated adducts, useful in natural product synthesis.

- Computational-guided synthesis : Predict transition states and activation barriers using DFT to design novel quinone-based polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.